Ethynodiol acetate
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Overview
Description
Preparation Methods
Ethynodiol acetate is synthesized through a series of chemical reactions starting from norethisterone . The synthetic route involves the reduction of norethisterone to form the 3,17-diol, followed by acetylation to produce ethynodiol diacetate . The reaction conditions typically involve the use of reducing agents and acetylating agents under controlled temperatures and pressures . Industrial production methods follow similar synthetic routes but are optimized for large-scale manufacturing to ensure high yield and purity .
Chemical Reactions Analysis
Ethynodiol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form norethisterone, its active metabolite.
Reduction: The compound can be reduced to form ethynodiol, an intermediate in its metabolic pathway.
Substitution: This compound can undergo substitution reactions where the acetate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acetylating agents like acetic anhydride . The major products formed from these reactions include norethisterone and ethynodiol .
Scientific Research Applications
Ethynodiol acetate has several scientific research applications:
Mechanism of Action
Ethynodiol acetate exerts its effects by binding to progesterone and estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . By maintaining high levels of synthetic progesterone, it tricks the body into thinking that ovulation has already occurred, thereby preventing the release of eggs from the ovaries . This mechanism also involves altering the uterine lining to prevent implantation of a fertilized egg .
Comparison with Similar Compounds
Ethynodiol acetate is compared with other progestins such as norethindrone acetate and norethynodrel . While norethindrone acetate has an acetate group at carbon 3, this compound has acetate groups at both carbons 3 and 17 . Norethynodrel differs from norethindrone by having a shift in the double bond from carbons 4, 5 to carbons 5, 10 . These structural differences result in variations in their pharmacological properties and clinical effects .
This compound is unique due to its specific combination of acetate groups and its role as a prodrug of norethisterone, which contributes to its effectiveness as a contraceptive .
Properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18?,19?,20?,21?,22?,23-,24-/m0/s1 |
InChI Key |
ONKUMRGIYFNPJW-UZESFOLASA-N |
Isomeric SMILES |
CC(=O)OC1CCC2C3CC[C@]4(C(C3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C |
Origin of Product |
United States |
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